molecular formula C16H17NO4S B2755231 3-(2,3,4-TRIMETHYLBENZENESULFONAMIDO)BENZOIC ACID CAS No. 496015-39-5

3-(2,3,4-TRIMETHYLBENZENESULFONAMIDO)BENZOIC ACID

Cat. No.: B2755231
CAS No.: 496015-39-5
M. Wt: 319.38
InChI Key: BWJQFMHXRLQAPP-UHFFFAOYSA-N
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Description

3-(2,3,4-Trimethylbenzenesulfonamido)benzoic acid: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a benzoic acid moiety linked to a trimethylbenzenesulfonamido group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3,4-trimethylbenzenesulfonamido)benzoic acid typically involves the following steps:

    Formation of the sulfonamide linkage: This can be achieved by reacting 2,3,4-trimethylbenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Coupling with benzoic acid: The resulting sulfonamide is then coupled with benzoic acid or its derivatives using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled temperature and pressure: To maintain the stability of the reactants and products.

    Use of solvents: Such as dichloromethane or tetrahydrofuran to facilitate the reactions.

    Purification techniques: Including recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzoic acid moiety can undergo oxidation to form carboxylate derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, introducing various substituents.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing agents: Like lithium aluminum hydride (LiAlH4) for reduction reactions.

    Catalysts: Including palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products:

    Oxidation products: Carboxylate derivatives.

    Reduction products: Amines.

    Substitution products: Various substituted benzoic acids and sulfonamides.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Organic synthesis: Employed as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme inhibitors: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Antibacterial agents: Due to its sulfonamide group, it exhibits antibacterial properties.

Medicine:

    Drug development: Investigated for potential therapeutic applications, particularly in the treatment of bacterial infections.

Industry:

    Material science: Used in the development of new materials with specific properties, such as polymers and resins.

Comparison with Similar Compounds

  • 4-Methyl-3-(2,4,6-trimethylbenzenesulfonamido)benzoic acid
  • 2,4,6-Trimethylbenzoic acid
  • Benzenesulfonamides

Uniqueness:

  • Structural features: The presence of three methyl groups on the benzene ring and the sulfonamide linkage distinguishes it from other sulfonamides.
  • Chemical properties: Its unique structure imparts specific reactivity and stability, making it suitable for various applications.

Properties

IUPAC Name

3-[(2,3,4-trimethylphenyl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-10-7-8-15(12(3)11(10)2)22(20,21)17-14-6-4-5-13(9-14)16(18)19/h4-9,17H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJQFMHXRLQAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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